molecular formula C15H23NO B1386713 3-[(3-Isopropylphenoxy)methyl]piperidine CAS No. 946724-78-3

3-[(3-Isopropylphenoxy)methyl]piperidine

Cat. No.: B1386713
CAS No.: 946724-78-3
M. Wt: 233.35 g/mol
InChI Key: XHPSALBROVIGOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Isopropylphenoxy)methyl]piperidine typically involves the reaction of 3-isopropylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as distillation, crystallization, or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

3-[(3-Isopropylphenoxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Reduction reactions can yield alcohols or amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-[(3-Isopropylphenoxy)methyl]piperidine is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: In studies involving enzyme inhibition and protein interactions

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3-Isopropylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access

    Receptor Modulation: Interacting with receptors to alter their signaling pathways

Comparison with Similar Compounds

3-[(3-Isopropylphenoxy)methyl]piperidine can be compared with other similar compounds, such as:

  • 3-[(3-Methylphenoxy)methyl]piperidine
  • 3-[(3-Ethylphenoxy)methyl]piperidine
  • 3-[(3-Propylphenoxy)methyl]piperidine

Uniqueness

The isopropyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different alkyl groups.

Properties

IUPAC Name

3-[(3-propan-2-ylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12(2)14-6-3-7-15(9-14)17-11-13-5-4-8-16-10-13/h3,6-7,9,12-13,16H,4-5,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPSALBROVIGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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